![molecular formula C18H20F3NO2 B2526027 Bicyclo[2.2.1]heptane-1-carboxamide, 4,7,7-trimethyl-3-oxo-N-[3-(trifluoromethyl)phenyl]- CAS No. 727686-05-7](/img/structure/B2526027.png)
Bicyclo[2.2.1]heptane-1-carboxamide, 4,7,7-trimethyl-3-oxo-N-[3-(trifluoromethyl)phenyl]-
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Description
The compound "Bicyclo[2.2.1]heptane-1-carboxamide, 4,7,7-trimethyl-3-oxo-N-[3-(trifluoromethyl)phenyl]-" is a structurally complex molecule that is part of a broader family of bicyclic compounds. These compounds are characterized by their unique bicyclo[2.2.1]heptane core, which provides a rigid scaffold for various chemical modifications and has implications in stereochemistry and pharmacophore design .
Synthesis Analysis
The synthesis of related bicyclo[2.2.1]heptane derivatives often involves multi-step reactions starting from readily available precursors. For instance, enantiomerically pure bicyclo[2.2.1]hepta-2,5-dienes have been prepared through a two-step sequence from bicyclo[2.2.1]hepta-2,5-dione, which is a common starting material for such compounds . Additionally, the synthesis of trans-bicyclo[2.2.1]heptane-2,3-diamine and its optical resolution has been reported, showcasing the importance of chiral recognition and absolute configuration in the synthesis of bicyclic compounds .
Molecular Structure Analysis
The molecular structure of bicyclic compounds is often determined using X-ray crystallography. For example, the absolute configuration of bicyclo[2.2.1]heptan-2-one was unambiguously determined through crystallographic analysis of its chemical precursors . Similarly, the conformationally restricted methionine analogue was analyzed to reveal its crystal and molecular structure, providing insights into the three-dimensional arrangement of atoms within the bicyclic framework .
Chemical Reactions Analysis
Bicyclo[2.2.1]heptane derivatives participate in various chemical reactions, which are influenced by their rigid structures. The chiral rhodium complexes derived from bicyclo[2.2.1]hepta-2,5-dienes have shown high activity and enantioselectivity in catalytic addition reactions . Moreover, the electrochemical oxidation of a methionine analogue demonstrated the influence of neighboring group participation, which is a common phenomenon in the chemistry of bicyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclo[2.2.1]heptane derivatives are influenced by their molecular structure and substituents. For instance, the solubility and thermal properties of polyimides derived from a bicyclo[2.2.1]heptane-based dianhydride were found to be exceptional, with high glass transition temperatures and stability under thermal conditions . The stereochemistry of methyl-substituted bicyclo[2.2.1]heptane-2-carboxaldehydes was elucidated using NMR, and their stability was predicted using computational models .
Scientific Research Applications
Organometallic Chemistry and Asymmetric Catalysis Bicyclo[2.2.1]heptane derivatives have been studied for their role in asymmetric homogeneous hydrogenation. Research shows that such compounds, when combined with rhodium diphosphine precursors, react with hydrogen in polar solvents to form either solvated dihydrides or solvate complexes, depending on the phosphine structure. This indicates their potential utility in the development of asymmetric catalysis techniques, enhancing the efficiency and selectivity of chemical reactions (Brown et al., 1981).
Synthesis and Stereochemistry The synthesis and stereochemistry of methyl substituted bicyclo[2.2.1]heptane-2-carboxaldehydes have been explored, demonstrating the utility of these compounds in organic synthesis. The stability and stereochemical properties of these aldehydes were determined through NMR and MM2 model calculation, providing insight into their potential applications in synthetic chemistry (Yuasa et al., 2000).
Materials Science Fully Alicyclic Polyimides
Research into fully alicyclic polyimides synthesized from bicyclo[2.2.1]heptane derivatives has shown these materials' potential applications in creating flexible, transparent films. These polyimides exhibit good solubility in organic solvents, suggesting their usefulness in various industrial applications (Matsumoto, 2001).
Polymer Chemistry Gradient Copolymers
The creation of gradient copolymers using bicyclo[2.2.1]heptane derivatives has been studied. These copolymers, formed through alternating ring-opening metathesis, display unique surface hydrophobicity, topology, and thermal properties. This research suggests the potential of bicyclo[2.2.1]heptane derivatives in developing novel polymeric materials with specific physical characteristics (Boadi & Sampson, 2021).
properties
IUPAC Name |
4,7,7-trimethyl-3-oxo-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO2/c1-15(2)16(3)7-8-17(15,10-13(16)23)14(24)22-12-6-4-5-11(9-12)18(19,20)21/h4-6,9H,7-8,10H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYENTNGSTLNTHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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